molecular formula C17H12N2O5S2 B416085 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate CAS No. 304475-17-0

2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate

Cat. No.: B416085
CAS No.: 304475-17-0
M. Wt: 388.4g/mol
InChI Key: HSIJOUGMQUDUSH-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate is a complex organic compound that features both a nitrophenyl group and a benzo[d]thiazol-2-ylthio moiety

Mechanism of Action

Target of Action

The primary targets of 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate are the quorum sensing pathways in Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication . Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Mode of Action

The compound interacts with its targets by inhibiting the quorum sensing pathways . This inhibition disrupts the bacterial cell–cell communication, thereby affecting their ability to respond to external factors and coordinate host toxic behaviors .

Biochemical Pathways

The affected biochemical pathway is the quorum sensing pathway in Gram-negative bacteria . The downstream effects of this inhibition include a decrease in biofilm formation, virulence production, and other pathogenesis .

Result of Action

The molecular and cellular effects of the compound’s action include a disruption in bacterial cell–cell communication, leading to a decrease in biofilm formation, virulence production, and other pathogenesis . This results in a decrease in the bacteria’s ability to respond to external factors and coordinate host toxic behaviors .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, nutrient availability can affect the bacteria’s quorum sensing pathways, which are the primary targets of the compound

Biochemical Analysis

Biochemical Properties

2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins . Additionally, it may interact with proteins involved in cellular signaling pathways, thereby modulating their activity and affecting downstream processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and oxidative stress . Furthermore, it can modulate cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound has been shown to inhibit the activity of COX enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites that can have distinct biological activities . In in vitro and in vivo studies, it has been observed that the compound’s effects on cellular function can vary depending on the duration of exposure, with prolonged exposure leading to more pronounced effects on gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response, and exceeding this threshold can result in toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux by modulating the activity of key enzymes, such as those involved in the synthesis and degradation of prostaglandins . Additionally, it can affect metabolite levels by altering the balance between different metabolic pathways, leading to changes in the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity . For example, the compound may be transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to different cellular compartments.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate typically involves a multi-step process. One common method starts with the preparation of the benzo[d]thiazol-2-ylthio intermediate. This intermediate is then reacted with 2-(3-nitrophenyl)-2-oxoethyl chloride under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the benzo[d]thiazol-2-ylthio moiety .

Scientific Research Applications

2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]oxazol-2-ylthio)acetate
  • 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]imidazol-2-ylthio)acetate
  • 2-(3-Nitrophenyl)-2-oxoethyl 2-(quinolin-2-ylthio)acetate

Uniqueness

2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5S2/c20-14(11-4-3-5-12(8-11)19(22)23)9-24-16(21)10-25-17-18-13-6-1-2-7-15(13)26-17/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIJOUGMQUDUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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